molecular formula C6H12O5 B013492 1,5-Anhydro-D-glucitol CAS No. 154-58-5

1,5-Anhydro-D-glucitol

Cat. No.: B013492
CAS No.: 154-58-5
M. Wt: 164.16 g/mol
InChI Key: MPCAJMNYNOGXPB-SLPGGIOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,5-AG has been found to inhibit certain enzymes due to its structural similarity with D-glucose . It has been shown to inhibit about 50% of sucrase activity in rat small intestine . It also strongly inhibits trehalase and lactase . These interactions are due to the structural similarity between 1,5-AG and glucose, which allows 1,5-AG to bind to the active sites of these enzymes and inhibit their activity.

Cellular Effects

1,5-AG has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the infection of human cells by the SARS-CoV-2 virus . This is thought to occur through the binding of 1,5-AG to specific sites on the S2 subunit of the spike protein of the virus, thereby inhibiting the formation of the 6-HB structure and affecting the process of virus-cell membrane fusion .

Molecular Mechanism

The molecular mechanism of action of 1,5-AG involves its interaction with various biomolecules. As mentioned earlier, 1,5-AG can bind to the active sites of certain enzymes due to its structural similarity with glucose, thereby inhibiting their activity . In the case of SARS-CoV-2, 1,5-AG binds to specific sites on the S2 subunit of the spike protein, inhibiting the formation of the 6-HB structure and affecting the process of virus-cell membrane fusion .

Temporal Effects in Laboratory Settings

The effects of 1,5-AG have been observed to change over time in laboratory settings. For instance, the concentration of 1,5-AG in the serum increases 30 minutes after oral administration and is mostly excreted into the urine 24 hours after administration . This suggests that 1,5-AG is rapidly absorbed and excreted, indicating its stability and lack of degradation over time.

Dosage Effects in Animal Models

In animal models, the effects of 1,5-AG have been observed to vary with different dosages. For instance, in a study involving diabetic mice, it was found that supplementing 1,5-AG significantly inhibited the infection of the mice by the SARS-CoV-2 virus, with the viral load in the lungs decreasing by 100-1000 times .

Metabolic Pathways

1,5-AG is involved in various metabolic pathways. It is mainly derived from food and is absorbed by the intestine and reabsorbed through renal tubules to form a stable metabolic pool . It is also produced sparingly from glycogen in the liver .

Transport and Distribution

1,5-AG is transported and distributed within cells and tissues in a manner similar to glucose. After a 2-hour incubation with additional 1,5-AG, the intracellular levels of 1,5-AG were found to be 50-80% of extracellular levels . Moreover, intracellular 1,5-AG concentrations decreased rapidly and reached zero following the removal of 1,5-AG from the external medium .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Anhydrosorbitol can be synthesized through the acid-catalyzed dehydration of sorbitol. The reaction typically involves the use of sulfuric acid (H₂SO₄) as a catalyst. The dehydration reaction produces a mixture of five- and six-membered cyclic ethers, with 1,5-anhydrosorbitol being one of the major products .

Industrial Production Methods: In industrial settings, the production of 1,5-anhydrosorbitol involves the controlled dehydration of sorbitol using acid catalysts. The reaction conditions are carefully monitored to optimize the yield of 1,5-anhydrosorbitol while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1,5-Anhydrosorbitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: 1,5-Anhydrosorbitol can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reduction of 1,5-anhydrosorbitol can be achieved using hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Oxidation of 1,5-anhydrosorbitol can lead to the formation of various carboxylic acids.

    Reduction: Reduction typically yields sorbitol.

    Substitution: Substitution reactions can produce halogenated derivatives of 1,5-anhydrosorbitol.

Comparison with Similar Compounds

Uniqueness: 1,5-Anhydrosorbitol is unique in its ability to serve as a marker for short-term glycemic control, making it valuable in the management of diabetes. Its structural similarity to glucose allows it to compete with glucose for reabsorption in the renal tubules, providing a reliable measure of glucose levels over a short period .

Properties

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCAJMNYNOGXPB-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893389, DTXSID60893379
Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydro-D-glucitol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

154-58-5, 40026-07-1
Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydro-glucitol
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Record name 1,5-Anhydroglucitol
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Record name 1,5-Anhydro-D-glucitol
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Record name 1,5-anhydro-D-glucitol
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Record name 1,5-ANHYDRO-D-GLUCITOL
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Record name 1,5-ANHYDRO-GLUCITOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
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Melting Point

142 - 143 °C
Record name 1,5-Anhydrosorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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